N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 927639-72-3
VCID: VC21514524
InChI: InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)7-14(9)18-15(21)10(2)8-20-12(4)17-11(3)19-20/h5-7,10H,8H2,1-4H3,(H,18,21)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79g/mol

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

CAS No.: 927639-72-3

Cat. No.: VC21514524

Molecular Formula: C15H19ClN4O

Molecular Weight: 306.79g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide - 927639-72-3

Specification

CAS No. 927639-72-3
Molecular Formula C15H19ClN4O
Molecular Weight 306.79g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide
Standard InChI InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)7-14(9)18-15(21)10(2)8-20-12(4)17-11(3)19-20/h5-7,10H,8H2,1-4H3,(H,18,21)
Standard InChI Key DOKKMNOKBMJPSP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is C15H19ClN4OC_{15}H_{19}ClN_4O, with a molecular weight of 306.79 g/mol . This compound belongs to the class of amides and is notable for its incorporation of phenyl and triazole rings.

Structural Description

The structure features a chlorinated methylphenyl group attached to an amide functional group. The amide nitrogen is further linked to a methyl-substituted triazole ring via a methylpropanamide backbone. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule.

IUPAC Name and Identifiers

The IUPAC name for the compound is N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide. Its standardized identifiers include:

  • InChI: InChI=1S/C15H19ClN4O/c1...

  • InChIKey: DOKKMNOKBMJPSP-UHFFFAOYSA-N

  • SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C .

Chemical Properties

Reactivity and Stability

The compound exhibits stability under standard laboratory conditions but should be handled with caution due to the reactive nature of its functional groups, particularly the chlorinated phenyl ring and triazole moiety . These groups may undergo substitution or addition reactions under appropriate conditions.

Synthesis Pathways

General Synthetic Approach

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves multi-step organic reactions:

  • Formation of the Chlorinated Phenyl Precursor: Chlorination of a methyl-substituted phenyl group.

  • Triazole Ring Construction: Cyclization reactions involving nitrogen-containing precursors.

  • Amide Formation: Coupling reactions between the chlorinated phenyl derivative and triazole moiety using amide bond formation techniques .

Catalysts and Reaction Conditions

The synthesis often utilizes catalysts such as palladium (Pd) or manganese (Mn) complexes to facilitate cyclization or coupling reactions under inert atmospheres like argon . Solvents such as acetonitrile (MeCN) are commonly employed to enhance reaction yields.

Biological Activities

Agricultural Applications

The compound's structural similarity to certain pesticides suggests potential uses in agriculture:

  • Insecticidal Properties: Chlorinated aromatic rings are common in insecticides.

  • Fungicidal Applications: Triazoles are key components in fungicides due to their ability to inhibit fungal cytochrome P450 enzymes .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide, it is useful to compare it with structurally similar compounds:

PropertyCompound ACompound BTarget Compound
Molecular FormulaC15H19ClN4OC_{15}H_{19}ClN_4OC14H18ClN4OC_{14}H_{18}ClN_4OC15H19ClN4OC_{15}H_{19}ClN_4O
Functional GroupsPhenyl + Triazole + AmidePhenyl + Pyrrole + AmidePhenyl + Triazole + Amide
Biological ActivityAntifungalAntibacterialAntifungal/Neuroprotective
SolubilityModerate in polar solventsHigh in polar solventsModerate in polar solvents

This table highlights the structural variations that influence solubility, reactivity, and biological activity.

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